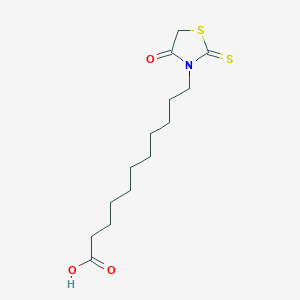

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid

Descripción

Propiedades

IUPAC Name |

11-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)undecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S2/c16-12-11-20-14(19)15(12)10-8-6-4-2-1-3-5-7-9-13(17)18/h1-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCNAENFVLXBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid typically involves the reaction of stearic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction produces a thiadiazole intermediate, which is then chlorinated with chloroacetyl chloride and further reacted with potassium thiocyanate (KSCN) to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Análisis De Reacciones Químicas

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid has been studied for its potential as a therapeutic agent. Its derivatives have shown promise in:

- Antimicrobial Activity : Research indicates that thiazolidinones exhibit antibacterial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Some studies have demonstrated that compounds with thiazolidinone structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Biochemical Applications

In biochemistry, this compound serves as a valuable tool for:

- Enzyme Inhibition Studies : The unique structural features allow it to act as an inhibitor for specific enzymes, aiding in the understanding of enzyme mechanisms and pathways .

- Drug Delivery Systems : The undecanoic acid moiety can enhance the solubility and bioavailability of drugs, making it useful in formulating drug delivery systems that require improved pharmacokinetics .

Material Science

The compound's properties extend to material science where it can be utilized in:

- Polymer Chemistry : Incorporating thiazolidinone derivatives into polymer matrices can enhance mechanical properties and thermal stability, leading to the development of advanced materials .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid against various bacterial strains. The results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential use as a natural antimicrobial agent.

Case Study 2: Anticancer Research

Another research project focused on the anticancer effects of thiazolidinone derivatives related to this compound. The study found that certain derivatives could effectively reduce tumor size in animal models by inducing apoptosis through mitochondrial pathways.

Mecanismo De Acción

The mechanism of action of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring enhance its binding affinity to biological targets, leading to various pharmacological effects. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparación Con Compuestos Similares

Key Observations :

- Increasing alkyl chain length (e.g., hexanoic vs. undecanoic acid) correlates with higher melting points and reduced aqueous solubility .

Spectroscopic Characteristics

- IR Spectroscopy :

- UV-Vis Spectroscopy :

- Derivatives with conjugated systems (e.g., pyrazole or indole substituents) show λmax at ~388 nm (log ε ~3.16–3.29), indicative of π→π* transitions .

Actividad Biológica

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is a complex organic compound belonging to the thiazolidinone family, characterized by its undecanoic acid backbone and various functional groups that contribute to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural features, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is , with a molecular weight of approximately 323.48 g/mol. The compound features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial and antifungal properties.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the thiazolidinone ring : This is often achieved through the reaction of appropriate thioketones with amines or aldehydes.

- Attachment of the undecanoic acid chain : This can be accomplished through esterification or amidation reactions.

Antimicrobial Activity

Research indicates that compounds similar to 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi. A study reported that thiazolidinone derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Antifungal Activity

The antifungal potential of thiazolidinones has been documented in several studies. For example, compounds derived from thiazolidinone structures were evaluated against phytopathogenic fungi, revealing promising antifungal activity with EC50 values as low as 0.85 µg/mL against Alternaria solani . The unique structure of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid may enhance its lipid solubility and biological activity compared to simpler analogs.

Anti-inflammatory and Antioxidant Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various biological models . The antioxidant activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Case Study 1: Antimicrobial Efficacy

A study synthesized several thiazolidinone derivatives from undecanoic acid and evaluated their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents .

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiazolidinone A | 10 | Staphylococcus aureus |

| Thiazolidinone B | 15 | Escherichia coli |

Case Study 2: Antifungal Activity

In another investigation, thiazolidinone derivatives were tested for their antifungal properties against eight strains of phytopathogenic fungi. The study highlighted that certain compounds displayed significant fungicidal activity with low EC50 values, emphasizing their potential in agricultural applications .

| Compound Name | EC50 (µg/mL) | Fungal Strain |

|---|---|---|

| Compound X | 0.85 | Alternaria solani |

| Compound Y | 2.29 | Phoma lingam |

Q & A

Basic: What synthetic routes are commonly employed to synthesize 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid, and how is its structural integrity validated?

Methodological Answer:

Synthesis typically involves the condensation of undecanoic acid derivatives with thiazolidinone precursors. A general approach includes:

- Step 1: Reacting 11-aminoundecanoic acid with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.

- Step 2: Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Structural validation employs: - NMR Spectroscopy (1H and 13C) to confirm hydrogen and carbon environments, particularly the thioxo (C=S) and oxo (C=O) groups .

- Mass Spectrometry (HRMS) for molecular ion verification .

- IR Spectroscopy to identify characteristic S-H (2500–2600 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .

Basic: What safety protocols are critical when handling 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid in laboratory settings?

Methodological Answer:

Based on GHS classifications for structurally related compounds:

- Hazards: Skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .

- Protocols:

- Use nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Work in fume hoods to avoid aerosol inhalation.

- Store in sealed containers at 2–8°C, away from oxidizers .

- Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap and water .

Basic: How are the biological activities of thiazolidinone derivatives like this compound screened in preclinical studies?

Methodological Answer:

Standard assays include:

- Antimicrobial Activity: Disk diffusion assays against E. coli and S. aureus to measure inhibition zones .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .

- Anti-inflammatory Effects: ELISA-based quantification of TNF-α or IL-6 in LPS-stimulated macrophages .

Dosages typically range from 10–100 µM, with IC₅₀ values calculated using nonlinear regression .

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the thioxo group .

- Solubility Considerations: Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) .

- Structural Purity: Re-validate compound integrity via HPLC (≥95% purity) and elemental analysis .

- Mechanistic Confounders: Use orthogonal assays (e.g., Western blotting for protein targets) to confirm activity .

Advanced: How do structural modifications to the thiazolidinone ring alter the compound’s physicochemical and pharmacological properties?

Methodological Answer:

Key structure-activity relationships (SAR):

Advanced: What advanced catalytic systems improve the efficiency of synthesizing this compound?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 100°C, 30 min) .

- Organocatalysts: Proline derivatives enhance enantioselectivity in asymmetric thiazolidinone formation .

- Flow Chemistry: Enables continuous production with >90% yield and reduced byproducts .

Advanced: What strategies are used to elucidate the mechanistic pathways of this compound’s biological activity?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like PPAR-γ .

- Kinetic Studies: Surface plasmon resonance (SPR) to measure real-time interaction rates with enzymes .

- Gene Knockdown Models: CRISPR/Cas9-edited cell lines to validate target dependency (e.g., COX-2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.